molecular formula C11H7ClOS B186760 Methanone, (5-chloro-2-thienyl)phenyl- CAS No. 56824-84-1

Methanone, (5-chloro-2-thienyl)phenyl-

Cat. No. B186760
CAS RN: 56824-84-1
M. Wt: 222.69 g/mol
InChI Key: HGDKOUQMGFUNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (5-chloro-2-thienyl)phenyl-, also known as CTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methanone, (5-chloro-2-thienyl)phenyl- has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. Methanone, (5-chloro-2-thienyl)phenyl- has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.

Biochemical And Physiological Effects

Methanone, (5-chloro-2-thienyl)phenyl- has been found to have various biochemical and physiological effects. In vitro studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. In vivo studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can reduce tumor growth, inflammation, and viral replication. However, the exact mechanisms underlying these effects are still being investigated.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methanone, (5-chloro-2-thienyl)phenyl- in lab experiments is its versatility as a reagent for organic synthesis. Methanone, (5-chloro-2-thienyl)phenyl- can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of complex organic compounds. However, one of the limitations of using Methanone, (5-chloro-2-thienyl)phenyl- is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on Methanone, (5-chloro-2-thienyl)phenyl-. One area of interest is the development of Methanone, (5-chloro-2-thienyl)phenyl--based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the synthesis of novel polymers and organic materials using Methanone, (5-chloro-2-thienyl)phenyl- as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.
Conclusion:
In conclusion, Methanone, (5-chloro-2-thienyl)phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of Methanone, (5-chloro-2-thienyl)phenyl- has been optimized to achieve high yields and purity. Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, and has been used as a building block for the synthesis of novel polymers and organic materials. However, further studies are needed to fully understand the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.

Scientific Research Applications

Methanone, (5-chloro-2-thienyl)phenyl- has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a building block for the synthesis of novel polymers and organic materials. In organic synthesis, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a versatile reagent for the synthesis of various organic compounds.

properties

CAS RN

56824-84-1

Product Name

Methanone, (5-chloro-2-thienyl)phenyl-

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7ClOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

HGDKOUQMGFUNRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-benzoyl-5-chlorothiophene was synthesized via Friedel-Crafts acylation of benzoyl chloride with 2-chlorothiophene. This was reacted under standard conditions with 4-t-butyl phenol to produce 2-benzoyl-5-(4-t-butyl-phenoxy)thiophene. It was discovered by thin layer chromatography that the displacement of the acyl chlorine proceeds completely with no side reactions. Complete nucleophilic displacement demonstrates that this reaction meets the requirements necessary for high polymer formation via a step growth reaction.
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